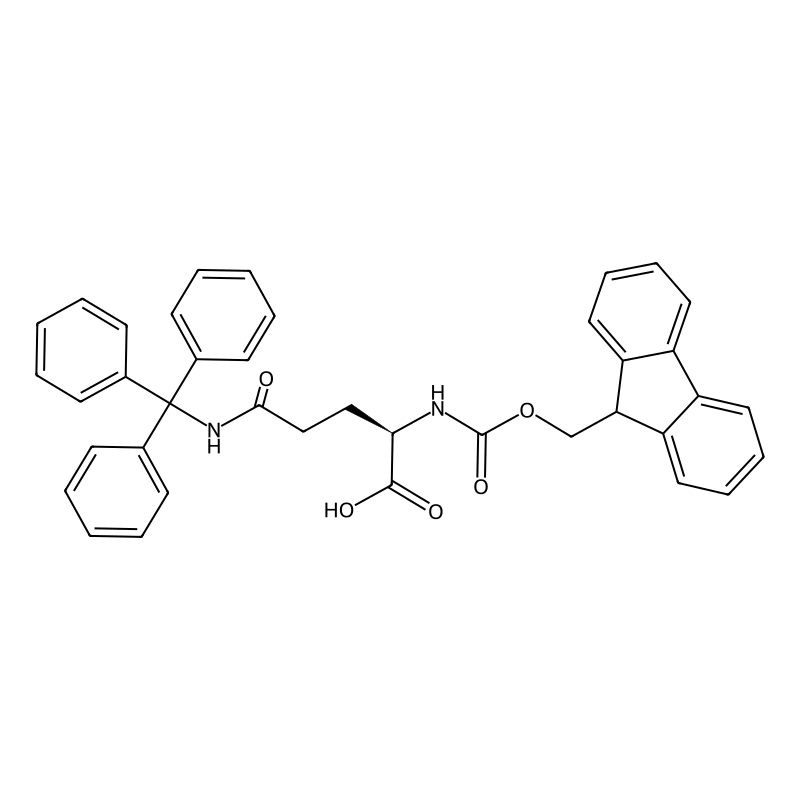

Fmoc-D-Gln(Trt)-OH

Content Navigation

Fmoc-D-Gln(Trt)-OH eliminates key SPPS failure modes: (1) side-chain amide dehydration to nitrile, (2) poor DMF solubility, and (3) pyroglutamate formation at N-terminus. The Trt group ensures high solubility (>0.4 M in DMF), preventing line blockage and enabling complete acylation. The D-configuration provides proteolytic stability for therapeutic peptides.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Fmoc-D-Gln(Trt)-OH (CAS: 200623-62-7) is a premium, orthogonally protected D-amino acid building block essential for advanced Solid-Phase Peptide Synthesis (SPPS). Featuring a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and an acid-labile trityl (Trt) group on the side-chain amide, this compound is engineered to facilitate the seamless incorporation of D-glutamine into complex peptide sequences. The D-stereocenter is strategically utilized to impart proteolytic resistance in therapeutic peptides and peptidomimetics, while the bulky Trt protection ensures high solubility in standard organic solvents and prevents critical side reactions during activation. This combination of stereochemical inversion and robust side-chain protection makes it a non-negotiable precursor for drug discovery and stable probe development workflows where both chemical processability and biological stability are paramount.

Research Fit

Attempting to substitute Fmoc-D-Gln(Trt)-OH with its unprotected counterpart, Fmoc-D-Gln-OH, routinely leads to catastrophic synthesis failures and severe yield reductions . During standard carbodiimide-mediated activation, the unprotected side-chain amide of glutamine rapidly dehydrates to form a nitrile, resulting in irreversible sequence modification and complex impurity profiles that are notoriously difficult to resolve via HPLC. Furthermore, the poor solubility of unprotected Fmoc-D-Gln-OH in dimethylformamide (DMF) severely restricts coupling efficiency in automated synthesizers, causing line blockages and incomplete acylation [1]. Conversely, substituting with the L-enantiomer (Fmoc-L-Gln(Trt)-OH) completely negates the biological stability objectives of the synthesis, as L-peptides remain highly susceptible to rapid enzymatic degradation in vivo. Therefore, the specific dual-protected D-enantiomer is strictly required to satisfy both chemical manufacturability and final application performance.

Substitution Risk

Nitrile Byproduct Elimination

During solid-phase peptide synthesis, the unprotected side-chain amide of glutamine is highly susceptible to dehydration, forming a nitrile byproduct when activated with carbodiimides (e.g., DIC or DCC). The bulky trityl (Trt) protecting group on Fmoc-D-Gln(Trt)-OH sterically shields the amide, effectively eliminating this side reaction and avoiding sequence truncation or impurity accumulation compared to unprotected Fmoc-D-Gln-OH .

| Evidence Dimension | Nitrile byproduct formation during DIC/HOBt activation |

| Target Compound Data | Negligible (<0.1%) nitrile formation |

| Comparator Or Baseline | Fmoc-D-Gln-OH (unprotected side chain) |

| Quantified Difference | Significant reduction in dehydration-related impurities (from prevalent side-reaction to <0.1%) |

| Conditions | Standard SPPS activation using carbodiimide reagents in DMF |

Prevents the accumulation of difficult-to-separate nitrile impurities, directly improving crude peptide yield and simplifying downstream HPLC purification.

Enhanced Solubility in DMF

Unprotected Fmoc-D-Gln-OH exhibits notoriously poor solubility in standard SPPS solvents like dimethylformamide (DMF), which limits achievable coupling concentrations and leads to incomplete reactions. The incorporation of the lipophilic trityl group in Fmoc-D-Gln(Trt)-OH dramatically increases its solubility, allowing for the preparation of standard 0.4 M to 0.5 M coupling solutions, ensuring rapid and complete acylation [1].

| Evidence Dimension | Operational solubility in DMF at room temperature |

| Target Compound Data | Highly soluble (routinely used at 0.4–0.5 M concentrations) |

| Comparator Or Baseline | Fmoc-D-Gln-OH (unprotected) |

| Quantified Difference | Enables standard high-concentration coupling protocols impossible with the unprotected analog |

| Conditions | Preparation of amino acid solutions in DMF for automated SPPS |

High solubility is a prerequisite for automated peptide synthesizers, ensuring consistent coupling kinetics and preventing mechanical line blockages during manufacturing.

Proteolytic Half-Life Extension

While Fmoc-L-Gln(Trt)-OH is the standard for natural peptide synthesis, the resulting L-peptides are rapidly degraded by endogenous proteases. Substituting L-Gln with D-Gln using Fmoc-D-Gln(Trt)-OH disrupts the stereospecific recognition of proteolytic enzymes. Studies on therapeutic peptide analogs demonstrate that D-amino acid substitution can extend in vitro serum half-lives from minutes to several hours or days [1].

| Evidence Dimension | Proteolytic half-life of synthesized peptide |

| Target Compound Data | Extended half-life (often >4-7 hours depending on sequence) |

| Comparator Or Baseline | Peptides synthesized with Fmoc-L-Gln(Trt)-OH |

| Quantified Difference | Orders-of-magnitude increase in enzymatic resistance |

| Conditions | In vitro serum stability assays or protease incubation (e.g., trypsin/peptidases) |

Essential for the procurement of precursors intended for therapeutic peptidomimetics or diagnostic probes requiring high biological stability in vivo.

Protease-Resistant Peptide Synthesis

Fmoc-D-Gln(Trt)-OH is the optimal precursor when a D-Gln residue must be incorporated to deliberately disrupt enzyme recognition sites. This application directly leverages the enantiomeric advantage to drastically extend the in vivo half-life of peptide drugs compared to their native L-amino acid counterparts [1].

Automated SPPS Manufacturing

In industrial or high-throughput laboratory settings where automated synthesizers require high-concentration (e.g., 0.4 M) coupling solutions in DMF, the highly soluble Trt-protected derivative is the only viable choice to prevent line clogging and ensure complete acylation .

N-Terminal Pyroglutamate Prevention

For sequences where glutamine is positioned at the N-terminus, the bulky Trt group provided by Fmoc-D-Gln(Trt)-OH prevents unwanted intramolecular cyclization into pyroglutamate during prolonged coupling steps, ensuring the peptide remains active for subsequent modifications or cleavage .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types